molecular formula C8H11N B1346980 2,3,5-Trimethylpyridine CAS No. 695-98-7

2,3,5-Trimethylpyridine

Cat. No. B1346980
CAS RN: 695-98-7
M. Wt: 121.18 g/mol
InChI Key: GFYHSKONPJXCDE-UHFFFAOYSA-N
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Patent
US07425634B2

Procedure details

To acetic acid (1.43 kg, 23.83 mol), 2,3,5-trimethylpyridine (1.43 kg, 11.80 mol) was added over 15 minutes. After 15 minutes, a 35% hydrogen peroxide solution (1.38 kg, 14.2 mol) was added dropwise over 30 minutes, the mixture was stirred at 90° C. to 95° C. overnight. To the reaction mixture, sodium sulfite (220 g) was added. The reaction mixture was poured into a mixture of sodium carbonate (2.5 kg) and water (12 L) and the mixture was extracted with chloroform (3.0 L×4). The organic layer obtained was concentrated until crystal precipitated. To the precipitate, n-hexane (2.5 L) was added. The resultant mixture was stirred under ice-cool overnight The resultant solid was filtrated to obtain a desired compound (1.53 kg).
Quantity
1.43 kg
Type
reactant
Reaction Step One
Quantity
1.43 kg
Type
reactant
Reaction Step One
Quantity
1.38 kg
Type
reactant
Reaction Step Two
Quantity
220 g
Type
reactant
Reaction Step Three
Quantity
2.5 kg
Type
reactant
Reaction Step Four
Name
Quantity
12 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O)(=[O:3])C.[CH3:5][C:6]1[C:11]([CH3:12])=[CH:10][C:9]([CH3:13])=[CH:8][N:7]=1.OO.S([O-])([O-])=O.[Na+].[Na+].C(=O)([O-])[O-].[Na+].[Na+]>O>[CH3:5][C:6]1[C:11]([CH3:12])=[CH:10][C:9]([CH3:13])=[CH:8][N+:7]=1[O-:3] |f:3.4.5,6.7.8|

Inputs

Step One
Name
Quantity
1.43 kg
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
1.43 kg
Type
reactant
Smiles
CC1=NC=C(C=C1C)C
Step Two
Name
Quantity
1.38 kg
Type
reactant
Smiles
OO
Step Three
Name
Quantity
220 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
2.5 kg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
12 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at 90° C. to 95° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform (3.0 L×4)
CUSTOM
Type
CUSTOM
Details
The organic layer obtained
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated until crystal
CUSTOM
Type
CUSTOM
Details
precipitated
ADDITION
Type
ADDITION
Details
To the precipitate, n-hexane (2.5 L) was added
STIRRING
Type
STIRRING
Details
The resultant mixture was stirred under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cool overnight The resultant solid
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
was filtrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1=[N+](C=C(C=C1C)C)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.53 kg
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.